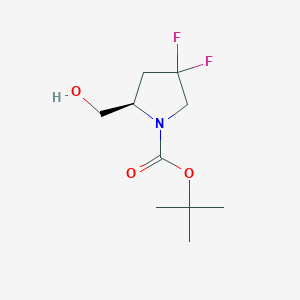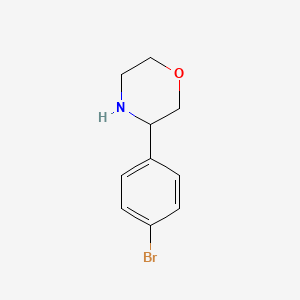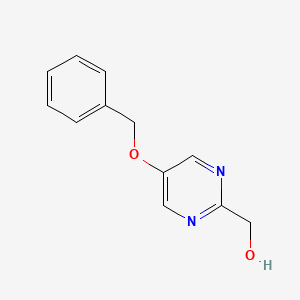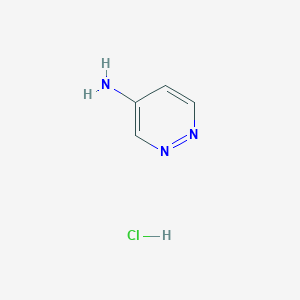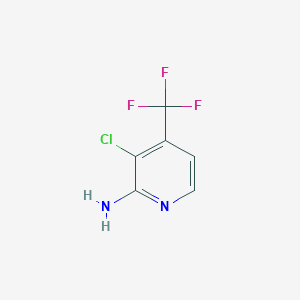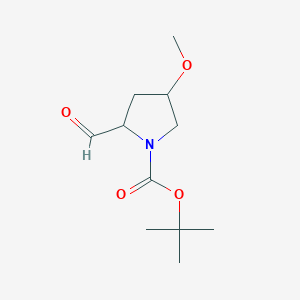
Tert-butyl-2-Formyl-4-methoxypyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a liquid at room temperature . Its exact boiling point is not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Spiroverbindungen
Tert-butyl-2-Formyl-4-methoxypyrrolidin-1-carboxylat: wird bei der Synthese von Spiroverbindungen eingesetzt, die eine bedeutende Klasse organischer Verbindungen darstellen, da sie in zahlreichen biologisch aktiven Naturstoffen und Pharmazeutika vorkommen . Die Verbindung dient als Baustein für die Herstellung komplexer molekularer Strukturen mit potenziellen therapeutischen Anwendungen.
Kristallographie und Strukturanalyse
Die Verbindung ist auch in der Kristallographie wertvoll für die Bestimmung der Struktur komplexerer Moleküle. Durch die Integration in größere Moleküle können Forscher die Kristallstruktur untersuchen und die molekulare Konformation verstehen, was für das Design von Medikamenten und die Materialwissenschaft entscheidend ist .
Zwischenprodukte der organischen Synthese
In der organischen Synthese wirkt This compound als Zwischenprodukt für die Herstellung verschiedener organischer Verbindungen. Seine reaktive Formylgruppe macht es zu einem vielseitigen Vorläufer für die Synthese von Amiden, Sulfonamiden und anderen Derivaten .
Vorläufer für biologisch aktive Moleküle
Diese Verbindung ist ein Vorläufer für biologisch aktive Moleküle, darunter Naturstoffe wie Indiacen A und Indiacen B. Diese Moleküle haben eine Reihe von Aktivitäten gezeigt, wie z. B. Antikrebs-, entzündungshemmende und schmerzlindernde Eigenschaften .
Synthese von heterocyclischen Verbindungen
Es ist ein wichtiges Instrument bei der Synthese von heterocyclischen Verbindungen, die die Kernstrukturen für viele Medikamente bilden. Der Methoxypyrrolidinring bietet ein Gerüst, das weiter funktionalisiert werden kann, um verschiedene pharmakologisch aktive Heterocyclen zu erzeugen .
Medizinisch-chemische Forschung
Schließlich verwenden Forscher in der medizinischen Chemie This compound für die Entwicklung und das Design neuer Medikamente. Seine strukturellen Merkmale ermöglichen die Herstellung neuartiger Verbindungen mit Potenzial als Therapeutika .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Action Environment
The action, efficacy, and stability of Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups. Additionally, tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of the enzymes it interacts with.
Cellular Effects
The effects of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Furthermore, tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. Additionally, tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can activate certain signaling pathways by binding to receptors or other signaling molecules, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can lead to cumulative effects on cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can result in toxic or adverse effects, such as cellular stress and apoptosis.
Metabolic Pathways
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within the cytoplasm and other cellular compartments. The localization and accumulation of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can also affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXKICCDVTSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

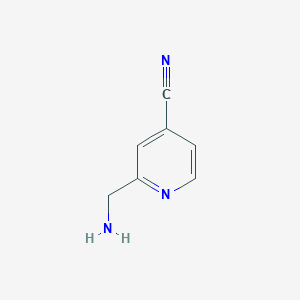

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)


